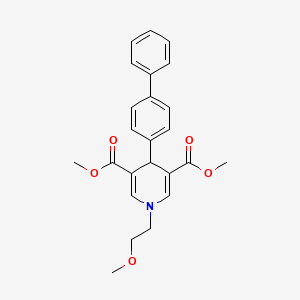

4-(4-联苯基)-1-(2-甲氧基乙基)-1,4-二氢-3,5-吡啶二甲酸二甲酯

描述

Synthesis Analysis

The synthesis of related 1,4-dihydropyridine derivatives often involves the Hantzsch condensation reaction. For example, a derivative, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, was synthesized using p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation in solvent-free conditions, indicating a similar approach could be utilized for our compound of interest (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, as determined by crystallography, shows typical features of 1,4-dihydropyridines with distinct packing and hydrogen-bonding patterns. For instance, dimethyl 5-amino-1-methoxy-2,3-pyridinedicarboxylate exhibits hydrogen-bonded ribbons and van der Waals contacts, suggesting similar structural characteristics could be expected for the compound (Low et al., 1996).

Chemical Reactions and Properties

1,4-Dihydropyridine derivatives engage in a variety of chemical reactions, reflecting their reactivity towards different reagents and conditions. For example, the synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols highlight their antioxidant properties and the general synthetic strategies involved in their production (Wijtmans et al., 2004). Such reactions are crucial for understanding the chemical behavior of our compound.

Physical Properties Analysis

The physical properties of 1,4-dihydropyridines depend significantly on their molecular structure. For instance, the crystal and molecular structures of similar compounds provide insights into their conformation, stability, and hydrogen bonding, which are essential for predicting solubility, melting points, and other physical properties (Maru & Shah, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1,4-dihydropyridines can be inferred from their synthesis and reactions. The cyclotetramerisation of dimethyl acetylenedicarboxylate, for instance, indicates the propensity of these compounds to form complex structures under certain conditions, suggesting a versatile chemistry that would apply to the target compound as well (Konietzny et al., 1975).

科学研究应用

反应机理和结构分析

- 乙炔羧酸与胺的反应表明,甲氧羰基亚甲基是产物中常见的结构单元,其中羰基与氨基氢键合形成烯胺形式。本研究重申了烯胺结构是由反应产物中常见的分子内氢键促成的(Iwanami,1971)。

- 分析了钙通道拮抗剂尼莫地平的结构,以揭示其分子构象和相互作用,深入了解了1,4-二氢吡啶的构效关系(Wang,Herbette,& Rhodes,1989)。

合成和反应性

- 报道了新型链断裂抗氧化剂6-取代-2,4-二甲基-3-吡啶醇的合成和反应性,展示了这些化合物在生产具有显着功效的抗氧化剂方面的潜力(Wijtmans 等,2004)。

- 探索了4-硫杂-1-氮杂四环[5.4.0.05,11.06,8]十一-2,9-二烯-5,6-二甲酸二甲酯衍生物的制备和反应性,重点介绍了新型氮桥杂环的合成及其热行为(Kakehi 等,1994)。

分子多样性和催化

- 研究了涉及二甲基氨基吡啶或甲氧基吡啶与乙炔二羧酸酯和亚芳基氰基乙酸酯的三组分反应的分子多样性,揭示了巨大的分子多样性,为复杂分子的合成开辟了途径(Sun 等,2013)。

- 由钯配合物催化的炔烃甲氧羰基化选择性地形成不饱和酯或级联反应生成α,ω-二酯,证明了催化剂在通过甲氧羰基化-异构化-甲氧羰基化序列生产线性产物和二酯方面的功效(Núñez Magro 等,2010)。

属性

IUPAC Name |

dimethyl 1-(2-methoxyethyl)-4-(4-phenylphenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-28-14-13-25-15-20(23(26)29-2)22(21(16-25)24(27)30-3)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,15-16,22H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKXUYQIKKQTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)

![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)

![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)